cynandione A

描述

Structure

3D Structure

属性

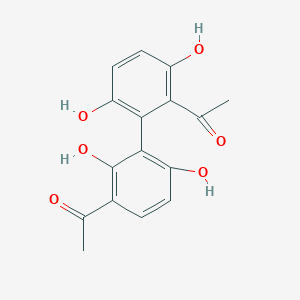

分子式 |

C16H14O6 |

|---|---|

分子量 |

302.28 g/mol |

IUPAC 名称 |

1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone |

InChI |

InChI=1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 |

InChI 键 |

DYQDHRLBSZIKEM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |

规范 SMILES |

CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |

同义词 |

cynandione A |

产品来源 |

United States |

Foundational & Exploratory

what is the chemical structure of cynandione A

An In-depth Technical Guide to Cynandione A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, a bioactive natural product with significant therapeutic potential.

Chemical Structure and Properties

This compound is a bis-acetophenone, a type of phenolic compound, first isolated from the roots of Cynanchum wilfordii.[1][2] Its structure is characterized by a biaryl linkage between two substituted acetophenone units.

Chemical Identifiers:

-

IUPAC Name: 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone[3]

-

SMILES: CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O[3]

-

InChI Key: DYQDHRLBSZIKEM-UHFFFAOYSA-N[3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | [3] |

| Molecular Weight | 302.28 g/mol | [2] |

| Exact Mass | 302.0790 g/mol | [2] |

| XlogP | 2.6 | [4] |

| Rotatable Bond Count | 3 | [5] |

Synthesis of this compound

A practical and scalable two-step, one-pot synthesis for this compound has been developed, enabling gram-scale production for in-depth biological evaluations.[1][6][7]

Experimental Protocol: One-Pot Gram-Scale Synthesis

This synthesis involves four sequential chemical transformations within a single reaction vessel: tandem oxidation, regioselective arylation, subsequent oxidation, and final reduction.[7]

Materials:

-

2-acetylhydroquinone

-

2,5-dihydroxyacetophenone

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid (AcOH)

-

Zinc (Zn) powder

-

Ethyl acetate (EtOAc)

-

Celite

-

Magnesium sulfate (MgSO₄)

Procedure: [7]

-

To a solution of 2-acetylhydroquinone (1.0 equiv) and 2,5-dihydroxyacetophenone (1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (2.1 equiv).

-

Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (1.0 equiv).

-

Stir the resulting mixture at room temperature for 4 hours.

-

Filter the mixture through Celite.

-

Dilute the filtrate and extract twice with EtOAc.

-

Wash the combined organic layers with water and brine, then dry over MgSO₄.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield this compound.

Logical Workflow for this compound Synthesis

Caption: One-pot synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective activities.[7][8][9]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways in immune cells.

Key Mechanisms:

-

Inhibition of NF-κB and MAPK Signaling: this compound significantly decreases the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] It achieves this by inhibiting the phosphorylation of IκB-α and MAP kinases (ERK and p38), which in turn prevents the nuclear translocation and DNA binding activity of NF-κB.[10][12]

-

Activation of α7 Nicotinic Acetylcholine Receptor (α7 nAChR): this compound activates the α7 nAChR on macrophages, leading to the expression of the anti-inflammatory cytokine IL-10.[2][8] This effect is blocked by α7 nAChR antagonists.[8]

Quantitative Data on Anti-inflammatory Effects

| Assay | Cell/Animal Model | Treatment | Result | Reference |

| NO Production | LPS-treated RAW264.7 macrophages | This compound | Dose-dependent decrease | [10] |

| PGE₂ Production | LPS-treated RAW264.7 macrophages | This compound | Dose-dependent decrease | [10] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-injected C57BL/6 N mice | This compound (1, 10 mg/kg, IP) | Significant decrease in plasma levels | [11] |

| Survival Rate | Mice with lethal endotoxemia | This compound | Improved survival | [10] |

Signaling Pathway of this compound in Inflammation

Caption: this compound's dual anti-inflammatory mechanism.

Metabolic Regulation

This compound plays a role in regulating lipid metabolism and adipocyte differentiation.

Key Mechanisms:

-

Inhibition of Hepatic Lipogenesis: In HepG2 cells, this compound inhibits de novo lipogenesis by activating the LKB1/AMPK pathway.[2][13] This leads to a decrease in the mRNA levels of SREBP-1c, a key transcription factor for lipogenic genes.[13]

-

Induction of Beige Adipocyte Differentiation: this compound causes the nuclear translocation of SIRT1 via a PKA-dependent signaling pathway in 3T3-L1 cells, which promotes the differentiation of white adipocytes into beige adipocytes ("beiging").[2]

Signaling Pathway in Metabolic Regulation

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C16H14O6) [pubchemlite.lcsb.uni.lu]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynandione A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a bioactive acetophenone, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Cynanchum genus, a member of the Apocynaceae (formerly Asclepiadaceae) family. The roots of these plants are the principal repository of this compound. Documented natural sources of this compound include:

-

Cynanchum wilfordii (Maxim.) Hemsl.: This is the most frequently cited source for the isolation of this compound. The roots of C. wilfordii have been reported to contain significant quantities of this compound.[1][2]

-

Cynanchum atratum Bunge: Various chemical constituent studies have identified the presence of acetophenones, including this compound, in the roots of this species.

-

Cynanchum taiwanianum (Yamazaki) Hsieh: Research on this species has also led to the isolation and characterization of this compound.

The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. One study reported the content of this compound in the roots of Cynanchum wilfordii to be approximately 0.274%.[2] Another analysis of a 90% ethanol extract of C. wilfordii found the this compound content to be around 21.0 mg/g of the extract.[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following sections detail the experimental protocols derived from published literature.

Extraction

The initial step involves the extraction of the dried and powdered plant material, usually the roots, with an appropriate solvent to liberate the secondary metabolites, including this compound.

Experimental Protocol: Extraction

-

Plant Material Preparation: The roots of the selected Cynanchum species are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is extracted with an organic solvent. 90% ethanol has been identified as an optimal extraction solvent.[3][4] The extraction is typically performed at room temperature over a period of 48 hours. The process is often repeated to ensure exhaustive extraction.

-

Concentration: The resulting hydroalcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The yield of the dried crude extract from the starting plant material has been reported to be approximately 30.8% (w/w).[4]

Solvent Partitioning

The crude extract is a complex mixture of various compounds. Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents of varying polarities. This compound is known to be enriched in the ethyl acetate fraction.

Experimental Protocol: Solvent Partitioning

-

Suspension in Water: The dried crude extract (e.g., 100 g) is suspended in distilled water.[4]

-

Sequential Partitioning: The aqueous suspension is then sequentially partitioned with a series of organic solvents of increasing polarity. This is typically performed in a separatory funnel. The common solvent sequence is:

-

n-hexane

-

Dichloromethane

-

Ethyl acetate

-

n-butanol

-

-

Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective dried fractions. This compound is predominantly found in the ethyl acetate fraction. In one study, 2.55 g of an ethyl acetate fraction was obtained from 100 g of the initial crude extract.[4]

Chromatographic Purification

The final step in the isolation of pure this compound involves chromatographic techniques. Column chromatography using silica gel is the most common method.

Experimental Protocol: Chromatographic Purification

-

Adsorption onto Stationary Phase: The dried ethyl acetate fraction is adsorbed onto a solid support, such as Celite or silica gel.

-

Vacuum Liquid Chromatography (VLC) (Optional): The adsorbed sample can be subjected to VLC on a silica gel column for initial fractionation.

-

Silica Gel Column Chromatography: The enriched fraction from VLC, or the entire ethyl acetate fraction, is loaded onto a silica gel column. The column is then eluted with a solvent system of appropriate polarity to separate the individual components. A reported solvent system for the elution of this compound is a mixture of hexane/ethyl acetate/methanol in a ratio of 3:1:0.3 .[4]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound, which has been described as yellow needles.[4]

Data Presentation

Table 1: Quantitative Data on this compound Isolation from Cynanchum wilfordii

| Parameter | Value | Reference |

| Starting Material | Dried roots | [1] |

| Extraction Solvent | 90% Ethanol | [3] |

| Crude Extract Yield | ~30.8% (w/w) | [4] |

| This compound Content in Plant | ~0.274% | [2] |

| This compound Content in 90% EtOH Extract | ~21.0 mg/g | |

| Solvent for Partitioning | n-hexane, dichloromethane, ethyl acetate, n-butanol | [4] |

| Fraction Containing this compound | Ethyl Acetate | [4][5] |

| Column Chromatography Stationary Phase | Silica Gel | [4] |

| Column Chromatography Mobile Phase | Hexane:Ethyl Acetate:Methanol (3:1:0.3) | [4] |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cynanchum wilfordii의 성분함량 분석 -한국한의학연구원논문집 | 학회 [koreascience.kr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynandione A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a biacetophenone first isolated from the roots of Cynanchum wilfordii, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, and exploring its significant neuroprotective, anti-inflammatory, and metabolic regulatory properties. The document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the intricate signaling pathways through which this compound exerts its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first isolated from the dried roots of Cynanchum wilfordii Hemsley (Asclepiadaceae), a plant used in traditional Asian medicine.[1] Initial studies focused on identifying neuroprotective compounds from natural sources, leading to the discovery of this compound's ability to protect cultured rat cortical neurons from oxidative stress-induced toxicity.[1] The structure of this compound was elucidated as a unique biacetophenone, sparking interest in its synthesis and further biological evaluation. The first total synthesis of this compound was reported in 2005, which paved the way for more extensive research into its pharmacological potential.

Chemical Synthesis

The limited availability of this compound from natural sources necessitated the development of efficient synthetic routes.

First Total Synthesis

The initial synthesis of this compound was a multi-step process that provided proof of concept but was not amenable to large-scale production.

One-Pot Gram-Scale Synthesis

A significant advancement in the synthesis of this compound was the development of a one-pot, gram-scale method. This highly efficient process has made this compound more accessible for in-depth biological studies.[2]

Experimental Protocol: One-Pot Gram-Scale Synthesis of this compound [2]

-

Reaction Setup: To a solution of 2,5-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) and 2,4-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (CH2Cl2, 50 mL), add silver(I) oxide (Ag2O) (3.2 g, 13.8 mmol, 2.1 equiv).

-

Oxidative Coupling: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Reduction: To the crude reaction mixture, add acetic acid (AcOH, 30 mL), water (15 mL), and zinc powder (430 mg, 6.57 mmol, 1.0 equiv).

-

Workup: Stir the mixture at room temperature for 4 hours. Filter the mixture through Celite, and dilute the filtrate with ethyl acetate (EtOAc). Extract the aqueous layer twice with EtOAc.

-

Purification: Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO4). Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with significant potential in the areas of neuroprotection, anti-inflammation, and metabolic regulation.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties against various neurotoxic insults.

Quantitative Data: Neuroprotective Activity of this compound

| Assay | Cell Line | Neurotoxin | Effective Concentration | Observed Effect | Reference |

| Cell Viability | Rat Cortical Neurons | Hydrogen Peroxide (H2O2) | 50 µM | Significantly reduced neurotoxicity | [1] |

| Cell Viability | Rat Cortical Neurons | L-glutamate | 50 µM | Alleviated neurotoxicity | [1] |

| Cell Viability | PC12 cells | L-glutamate (5 mM) | 10 - 100 µM | Dose-dependently mitigated neurotoxicity | [3] |

| Cell Viability | Cerebellar Granule Neurons | L-glutamate (100 µM) | 10 - 100 µM | Dose-dependently mitigated neurotoxicity | [3] |

Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Cytotoxicity [3]

-

Cell Culture: Culture PC12 cells or primary cerebellar granule neurons in appropriate media and conditions. Plate cells onto poly-L-lysine-coated 24-well dishes.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 6 hours.

-

Induction of Neurotoxicity: Expose the cells to L-glutamate (5 mM for PC12 cells, 100 µM for cerebellar granule neurons) for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulus | Effective Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent (up to 200 µM) | Significant decrease in NO production | [4] |

| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | Dose-dependent (up to 200 µM) | Significant decrease in PGE2 production | [4] |

| Cytokine Production (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | LPS | Dose-dependent | Attenuated expression | [4] |

| Nitric Oxide (NO) Production | BV-2 Microglial Cells | LPS | Dose-dependent (up to 80 µM) | Significant decrease in NO production | [5] |

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages [4]

-

Cell Culture: Culture RAW264.7 macrophages in serum-free medium for 18 hours.

-

Treatment: Incubate the cells with various concentrations of this compound for 24 hours.

-

Inflammatory Stimulus: Add lipopolysaccharide (LPS, 1 µg/mL) to the cell culture and incubate for another 24 hours.

-

Measurement of Nitric Oxide (NO): Determine the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. Measure the absorbance at 550 nm.

-

Measurement of Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.

Signaling Pathway: MAPK/NF-κB Inhibition by this compound

This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4]

Regulation of Lipogenesis

This compound has been found to inhibit hepatic de novo lipogenesis, suggesting its potential in addressing metabolic disorders.[6]

Quantitative Data: Inhibition of Lipogenesis by this compound

| Assay | Cell Line | Stimulus | Effective Concentration | Observed Effect | Reference |

| SREBP-1c mRNA levels | HepG2 cells | LXRα agonists (GW3954, T0901317) | Not specified | Suppressed the increased levels of SREBP-1c | [6] |

Experimental Protocol: Hepatic Lipogenesis Assay [6]

-

Cell Culture: Culture HepG2 human hepatoma cells in appropriate media.

-

Induction of Lipogenesis: Treat cells with a lipogenesis inducer, such as the LXRα agonist T0901317 or a mixture of oleic and palmitic acids.

-

Treatment: Co-treat the cells with various concentrations of this compound.

-

Assessment of Lipogenesis:

-

Gene Expression Analysis: Measure the mRNA levels of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase (ACC), using quantitative real-time PCR (qPCR).

-

Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O and quantify the staining.

-

Signaling Pathway: LKB1/AMPK Activation by this compound

This compound inhibits lipogenesis by activating the LKB1/AMP-activated protein kinase (AMPK) signaling pathway.[6]

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-elucidated synthesis and characterized biological activities, particularly in neuroprotection, anti-inflammation, and metabolic regulation, make it a compelling candidate for further drug development. The detailed protocols and pathway diagrams provided in this guide aim to facilitate future research and accelerate the translation of this compound's promising preclinical findings into clinical applications.

References

- 1. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cynandione A: Physical, Chemical, and Biological Properties

Cynandione A is a bioactive acetophenone, specifically a biaryl product with a bis-acetophenone structure, primarily isolated from the roots of Cynanchum wilfordii[1][2], a traditional remedy in East Asian medicine.[1] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects, have made it a subject of significant interest for researchers and drug development professionals.[1][3] This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | [4][5][6] |

| Molecular Weight | 302.28 g/mol | [4][5][6] |

| CAS Number | 168706-29-4 | [4][6] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (2 mg/mL, clear) | |

| IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [5] |

| InChI | 1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 | [5] |

| InChIKey | DYQDHRLBSZIKEM-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O | [5] |

| Purity | ≥98% (HPLC) | [4] |

Table 2: Spectroscopic Data for this compound

Spectroscopic data are essential for the structural elucidation and identification of this compound.

| Technique | Data | Source |

| ¹H NMR (600 MHz, DMSO-d₆), δ (ppm) | 10.31 (s, 1H), 9.31 (s, 1H), 8.52 (s, 1H), 7.71 (d, J=9.0 Hz, 1H), 6.74 (d, J=8.7 Hz, 1H), 6.69 (d, J=8.7 Hz, 1H), 6.44 (d, J=8.9 Hz, 1H), 2.54 (s, 3H), 2.21 (s, 3H) | [1] |

| ¹³C NMR (150 MHz, DMSO-d₆), δ (ppm) | 203.15, 203.06, 162.50, 162.29, 147.95, 146.93, 132.21, 130.20, 118.10, 117.34, 115.75, 112.32, 111.49, 107.48, 30.70, 26.19 | [1] |

| IR (neat, cm⁻¹) | 3490, 3356, 3076, 1664, 1500, 1308, 1149, 1049, 803 | [7] |

| HRMS (ESI) | Calculated for C₁₆H₁₃O₆ [M-H]⁻: 301.07066, Found: 301.06924 | [7] |

Experimental Protocols

The limited natural availability of this compound has necessitated the development of efficient synthetic methods to support in-depth biological research.[1]

One-Pot Gram-Scale Synthesis of this compound

A practical and scalable two-step synthesis has been developed, which proceeds through a one-pot tandem oxidation/regioselective arylation of 1,4-hydroquinone.[7][8]

Materials:

-

2-Acetyl-1,4-hydroquinone (Compound 5)

-

2-Acetyl-1,4-hydroquinone (Compound 6, same as 5)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (CH₂Cl₂)

-

Acetic Acid (AcOH)

-

Zinc (Zn) powder

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure: [1]

-

To a solution of compound 5 (1.0 g, 6.57 mmol, 1.0 equiv) and compound 6 (1.0 g, 6.57 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (3.2 g, 2.1 equiv).

-

Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere. The reaction involves the oxidation of the hydroquinone to its corresponding benzoquinone, followed by a regioselective conjugate addition.

-

To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (430 mg, 1.0 equiv).

-

Stir this new mixture at room temperature for 4 hours to reduce the oxidized benzoquinone form of this compound back to the desired product.

-

Filter the mixture through Celite. Dilute the filtrate and extract it twice with EtOAc.

-

Wash the combined organic layer with water and brine, then dry it over MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel (hexane/acetone, 2:1) to yield this compound (1.6 g, 82% yield).

General Analytical Methods

-

Reaction Monitoring: Reactions are monitored by thin-layer chromatography (TLC) using silica gel 60 F-254 plates. Compounds are visualized under UV light or by staining with potassium permanganate or anisaldehyde solutions.[7]

-

Purification: Flash column chromatography is performed using silica gel 60 (230–400 mesh).[7]

-

Structural Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a 600 MHz spectrometer at ambient temperature. Chemical shifts are reported in ppm (δ) relative to the solvent reference peak.[1][7]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties through multiple mechanisms. It inhibits the lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[2][9] This is achieved by suppressing the activation of NF-κB and MAPK signaling pathways.[2][9]

Furthermore, this compound's anti-inflammatory action is mediated by the activation of the macrophage α7 nicotinic acetylcholine receptor (α7 nAChR), which leads to the expression of the anti-inflammatory cytokine IL-10.[4][6][10] This subsequently inhibits the overproduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10]

Hepatoprotective Effects

This compound has been shown to inhibit hepatic de novo lipogenesis, a key factor in non-alcoholic fatty liver disease (NAFLD).[11] It exerts this effect by activating the LKB1/AMPK pathway in liver cells.[6][11] The activation of AMP-activated protein kinase (AMPK) leads to the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a crucial transcription factor for lipogenesis.[11]

Neuroprotective and Antineuropathic Pain Effects

This compound exhibits neuroprotective properties and has been found to alleviate neuropathic pain. This effect is mediated through an α7-nAChR-dependent signaling complex in spinal microglia, which increases the expression of IL-10 and β-endorphin.[3]

Adipocyte Differentiation

In 3T3-L1 preadipocytes, this compound induces "beiging" (the differentiation of white adipose tissue into beige adipose tissue, which has thermogenic properties). This process is mediated by the PKA signaling pathway, which results in the nuclear translocation of SIRT1 (sirtuin 1).

Experimental Workflow Visualization

The one-pot synthesis of this compound involves a sequence of four key chemical transformations within a single reaction vessel.[1]

References

- 1. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and PHA-543613 inhibit inflammation and stimulate macrophageal IL-10 expression following α7 nAChR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynandione A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a bioactive acetophenone derived from the root of Cynanchum wilfordii, has emerged as a compound of significant interest within the scientific community. Possessing a range of pharmacological activities, it presents a compelling case for further investigation in drug discovery and development. This document provides a detailed overview of the fundamental molecular characteristics of this compound, serving as a foundational guide for researchers.

Core Molecular Data

A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from dosage calculations to spectrometric analysis.

Molecular Formula and Weight

The chemical composition and molar mass of this compound have been definitively established through multiple analytical techniques. The empirical formula for this compound is C16H14O6 [1][2][3][4][5]. This composition results in a molecular weight of approximately 302.28 g/mol [1][2][3][5].

| Property | Value | Source |

| Molecular Formula | C16H14O6 | [1][2][3][4][5] |

| Molecular Weight | 302.28 g/mol | [1][2][3][5] |

| IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [3][5] |

| CAS Number | 168706-29-4 | [1][2][3][6] |

Structural and Chemical Properties

The unique bis-acetophenone structure of this compound is integral to its biological activity.

-

Chemical Structure: this compound is a biaryl compound characterized by a bis-acetophenone skeleton[7].

-

Synonyms: It is also referred to as 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone[3].

-

Source: It is a natural product isolated from the radix (root) of Cynanchum wilfordii[3][8].

Future Directions and Research Potential

The established molecular and structural data for this compound provides a solid foundation for more advanced research. Future investigations will likely focus on elucidating its mechanisms of action, pharmacokinetics, and potential therapeutic applications. The availability of this foundational data is critical for the design and execution of these future studies.

Experimental Workflows and Signaling Pathways

To facilitate further research, a generalized workflow for the isolation and characterization of this compound is presented below. This workflow is a conceptual representation and specific protocols may vary.

Caption: Generalized workflow for the isolation, characterization, and biological evaluation of this compound.

References

- 1. This compound, 168706-29-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. medkoo.com [medkoo.com]

- 4. PubChemLite - this compound (C16H14O6) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical constituents of Cynanchum wilfordii and the chemotaxonomy of two species of the family Asclepiadacease, C. wilfordii and C. auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cynandione A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a key bioactive acetophenone isolated from the roots of Cynanchum wilfordii, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

Mechanism of Action

In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] This inhibition occurs at both the mRNA and protein levels.[3] The underlying mechanism involves the suppression of NF-κB activation. This compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][3]

A separate mechanism has been identified in macrophages, where this compound stimulates the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR).[4] This activation leads to the phosphorylation of STAT3, a key transcription factor for IL-10 expression.[4]

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Stimulant | Mediator Inhibited | Concentration of this compound | % Inhibition / Effect | Reference |

| BV-2 Microglia | LPS | NO Production | Up to 80 µM | Concentration-dependent decrease | [2] |

| BV-2 Microglia | LPS | iNOS Expression | Up to 80 µM | Concentration-dependent decrease | [2] |

| BV-2 Microglia | LPS | TNF-α, IL-6, IL-1β | Not specified | Significant attenuation | [1][2] |

| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Remarkable reduction | [4] |

| Primary Peritoneal Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Remarkable reduction | [4] |

Experimental Protocols

1.3.1. Cell Culture and Treatment: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3] For experiments, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with LPS.

1.3.2. Nitric Oxide (NO) Production Assay: NO production is measured in the cell culture supernatant using the Griess reagent.

1.3.3. Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1]

1.3.4. Western Blot Analysis: Whole-cell lysates are prepared to determine the protein expression levels of iNOS, IκBα, phospho-IκBα, and NF-κB p65 (in nuclear and cytosolic fractions).[3]

1.3.5. RNA Isolation and RT-PCR: Total RNA is extracted from cells to analyze the mRNA expression levels of iNOS, TNF-α, IL-6, and IL-1β using reverse transcription-polymerase chain reaction (RT-PCR).[1]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound and PHA-543613 inhibit inflammation and stimulate macrophageal IL-10 expression following α7 nAChR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

cynandione A CAS number and IUPAC name

An In-Depth Technical Guide to Cynandione A

Introduction

This compound is a bioactive acetophenone, primarily isolated from the roots of Cynanchum wilfordii, a plant used in traditional Oriental medicine.[1] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, quantitative biological data, key signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear identification of a compound is crucial for research and development. Below are the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 168706-29-4 | [1][2][3] |

| Preferred IUPAC Name | 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone | [4] |

| Synonym | 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [1][2][4] |

| Molecular Weight | 302.28 g/mol | [1][2][4] |

| Appearance | White to beige powder | [2] |

| Solubility | DMSO: 2 mg/mL | [2] |

Quantitative Data on Biological Activities

The following tables summarize the quantitative effects of this compound on various biological markers, primarily focusing on its anti-inflammatory properties.

Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Concentration of this compound | % Inhibition / Effect |

| Nitric Oxide (NO) Production | 25 µM | Significant reduction |

| 50 µM | Significant reduction | |

| 100 µM | Near complete inhibition | |

| Prostaglandin E₂ (PGE₂) Production | 25 µM | Significant reduction |

| 50 µM | Significant reduction | |

| 100 µM | Strong inhibition | |

| iNOS Protein Expression | 100 µM | Dose-dependent decrease |

| COX-2 Protein Expression | 100 µM | Dose-dependent decrease |

Data extracted from studies on lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.

Table 2: Effect on Pro-inflammatory Cytokine Expression in LPS-Stimulated BV-2 Microglial Cells

| Cytokine | Concentration of this compound | Effect |

| TNF-α | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |

| IL-6 | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |

| IL-1β | 20 µM, 40 µM, 80 µM | Concentration-dependent attenuation |

Data is based on RT-PCR and ELISA analyses in BV-2 microglial cells stimulated with LPS.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Effect via NF-κB and MAPK Pathways

This compound has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, this compound inhibits the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. Furthermore, this compound has been observed to suppress the phosphorylation of p38 and ERK1/2 MAPKs.

Regulation of Hepatic Lipogenesis via the LKB1/AMPK Pathway

This compound has been found to inhibit de novo lipogenesis in hepatic cells by activating the LKB1/AMPK pathway.[5] It promotes the phosphorylation of liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[5]

Induction of Beige Adipocyte Differentiation via PKA/SIRT1 Signaling

This compound can induce the differentiation of beige adipocytes through a mechanism involving protein kinase A (PKA) and Sirtuin 1 (SIRT1). It promotes the PKA-dependent nuclear translocation of SIRT1. Once in the nucleus, SIRT1 can deacetylate and activate downstream targets that promote the expression of genes related to beige adipocytes, contributing to increased energy expenditure.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used to study inflammation. HepG2 (human liver cancer) cells are used for lipogenesis studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are often pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add avidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκB-α, p-AMPK).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Principle: RT-PCR is used to measure the messenger RNA (mRNA) expression levels of specific genes.

-

Procedure:

-

Isolate total RNA from the treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Amplify the cDNA using gene-specific primers in a PCR reaction.

-

Analyze the PCR products by agarose gel electrophoresis or quantify them in real-time PCR using a fluorescent dye like SYBR Green.

-

Normalize the gene expression to a housekeeping gene (e.g., GAPDH).

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and metabolic regulatory properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, LKB1/AMPK, and PKA/SIRT1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical applications in inflammatory and metabolic diseases.

References

- 1. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

The Biosynthetic Pathway of Cynandione A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a bioactive biacetophenone isolated from the roots of plants such as Cynanchum wilfordii, has garnered significant interest for its therapeutic potential, including anti-inflammatory and neuroprotective properties. Despite its importance, the complete biosynthetic pathway of this compound in plants has not been fully elucidated. This technical guide synthesizes current knowledge on phenylpropanoid and acetophenone biosynthesis to propose a putative pathway for this compound formation. We detail the inferred enzymatic steps, present relevant quantitative data on precursor metabolites, provide comprehensive experimental protocols for pathway investigation, and offer visualizations to clarify the proposed metabolic route and experimental workflows. This document serves as a foundational resource for researchers aiming to unravel and potentially engineer the production of this valuable natural product.

Proposed Biosynthetic Pathway of this compound

This compound is a dimeric acetophenone. Its biosynthesis is hypothesized to originate from the shikimate and phenylpropanoid pathways , which are central to the production of a vast array of phenolic compounds in plants.[1][2][3] The proposed pathway can be divided into three main stages:

-

Stage 1: Formation of p-Coumaroyl-CoA via the general phenylpropanoid pathway.

-

Stage 2: Biosynthesis of the Acetophenone Monomer , 4-hydroxy-2-methoxy-5-acetylphenol, from p-Coumaroyl-CoA.

-

Stage 3: Oxidative Dimerization of the monomer to form this compound.

Stage 1: Phenylpropanoid Pathway to p-Coumaroyl-CoA

This is a well-established pathway in higher plants.[3][4]

-

Shikimate Pathway: Carbon flow begins with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine .[2][5]

-

Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated by PAL to form cinnamic acid .[6][7]

-

Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the para position to yield p-coumaric acid .[6][7]

-

4-Coumarate:CoA Ligase (4CL): The pathway culminates in the activation of p-coumaric acid with Coenzyme A to form the central intermediate, p-coumaroyl-CoA .[4][6]

Stage 2: Putative Biosynthesis of the Acetophenone Monomer

The conversion of p-coumaroyl-CoA to an acetophenone is less characterized. However, research on the biosynthesis of p-hydroxyacetophenone (p-HAP) suggests a plausible route involving a β-oxidative pathway.[8][9] We propose a similar, more elaborated pathway for the this compound monomer.

-

Hydration & Oxidation: p-Coumaroyl-CoA likely undergoes hydration and subsequent oxidation, analogous to fatty acid β-oxidation, to form a 3-ketoacyl-CoA intermediate.

-

Thiolytic Cleavage: A thiolase enzyme would then cleave this intermediate, releasing acetyl-CoA and forming p-hydroxybenzoyl-CoA .

-

Hydroxylation & Methylation: The p-hydroxybenzoyl-CoA intermediate is likely further modified by a hydroxylase (potentially a P450 monooxygenase) and an O-methyltransferase (OMT) to introduce the additional hydroxyl and methoxy groups.

-

Reduction & Acylation: The resulting modified benzoyl-CoA is then likely reduced to an aldehyde and subsequently acylated to form the acetophenone monomer, 4-hydroxy-2-methoxy-5-acetylphenol . The exact sequence of these final modification steps remains to be determined.

Stage 3: Oxidative Dimerization

The final step is the coupling of two acetophenone monomers to form the characteristic biaryl bond of this compound. This type of phenolic coupling is commonly catalyzed by oxidoreductases such as laccases or peroxidases.[10][11][12][13]

-

Radical Formation: An enzyme, likely a laccase or peroxidase , catalyzes the one-electron oxidation of the phenolic hydroxyl group on two monomer molecules, generating phenoxy radicals.[11][14]

-

Radical Coupling: These highly reactive radicals then spontaneously couple (C-C bond formation) in a regioselective manner to form the dimeric structure of this compound.[13][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioone.org [bioone.org]

- 8. Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PMC [pmc.ncbi.nlm.nih.gov]

November 2025

Abstract

Cynandione A, a biacetophenone natural product isolated from plants of the Cynanchum genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, with a focus on their anti-inflammatory and neuroprotective properties. Detailed experimental protocols for key biological assays, a summary of quantitative structure-activity relationship data, and a thorough examination of the underlying molecular mechanisms are presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Introduction

This compound is a prominent bioactive constituent of Cynanchum wilfordii and other related species, which have a long history of use in traditional Eastern Asian medicine for treating a variety of ailments.[1][2] Structurally, it is a dimer of acetophenone.[3] Extensive research has demonstrated that this compound exhibits a remarkable range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and adipogenic activities.[4] Its ability to modulate key signaling pathways implicated in disease pathogenesis, such as NF-κB, MAPK, and LKB1/AMPK, underscores its therapeutic potential.[5][6] This guide will delve into the chemical and biological landscape of this compound and its natural analogs, providing a detailed repository of current knowledge to facilitate further research and development.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated from Cynanchum species. These compounds, primarily acetophenone derivatives, share a common structural scaffold but differ in their substitution patterns, which in turn influences their biological activity.

Table 1: Structures of this compound and its Natural Analogs

| Compound Name | Structure | Source Species |

| This compound | 1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone | Cynanchum wilfordii, Cynanchum auriculatum[3][7] |

| Cynandione B | Stereoisomer of a related acetophenone dimer | Cynanchum taiwanianum |

| Cynanchone A | Related acetophenone derivative | Cynanchum wilfordii, Cynanchum taiwanianum[3] |

| 2,4-Dihydroxyacetophenone | C8H8O3 | Cynanchum wilfordii[8] |

| 2,5-Dihydroxyacetophenone | C8H8O3 | Cynanchum wilfordii, Cynanchum auriculatum[7] |

Biological Activities and Quantitative Data

The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on their anti-inflammatory and neuroprotective effects.

Table 2: Anti-inflammatory Activity of this compound and its Analogs

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| This compound | Nitric Oxide Production | RAW264.7 | LPS | ~20 µM | [1] |

| This compound | Prostaglandin E2 Production | RAW264.7 | LPS | Not specified | [1] |

| Cynandione B | β-glucuronidase release | Rat neutrophils | fMLP | 1.5 ± 0.2 µM | |

| Cynandione B | Lysozyme release | Rat neutrophils | fMLP | 1.6 ± 0.2 µM | |

| 2,5-Dihydroxyacetophenone | Xanthine Oxidase Inhibition | - | - | 8.12 ± 0.27 µM | [9] |

Table 3: Neuroprotective Activity of this compound and its Analogs

| Compound | Assay | Cell Line/Model | Toxin | EC50/Protective Concentration | Reference |

| This compound | Cell Viability (MTT) | Cortical Neurons | H2O2 | Significant protection at 50 µM | |

| This compound | Cell Viability (MTT) | Cortical Neurons | L-glutamate | Significant protection | |

| 2,4-Dihydroxyacetophenone | PDE-1 Inhibition | - | - | Potent inhibition (IC50 values from 0.05 µM) | [10] |

| 2,4-Dihydroxyacetophenone | PDE-3 Inhibition | - | - | Potent inhibition (IC50 values from 0.012 µM) | [10] |

| 2,5-Dihydroxyacetophenone | Melanin Production Inhibition | Zebrafish | - | 82% inhibition at 0.0025% | [11] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][5]

References

- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ethanol root extract of Cynanchum wilfordii containing acetophenones suppresses the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Cynandione A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynandione A, a biacetophenone isolated from the roots of Cynanchum wilfordii, has garnered significant interest within the scientific community due to its notable therapeutic potential. Possessing a unique chemical scaffold, this compound has demonstrated a range of biological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are critically dependent on a suite of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.31 | s | - | 1H |

| 9.31 | s | - | 1H |

| 8.52 | s | - | 1H |

| 7.71 | d | 9.0 | 1H |

| 6.74 | d | 8.7 | 1H |

| 6.69 | d | 8.7 | 1H |

| 6.44 | d | 8.9 | 1H |

| 2.54 | s | - | 3H |

| 2.21 | s | - | 3H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 203.7 | C=O |

| 203.5 | C=O |

| 163.0 | Aromatic C-O |

| 162.8 | Aromatic C-O |

| 148.5 | Aromatic C-O |

| 147.5 | Aromatic C-O |

| 132.7 | Aromatic C |

| 130.7 | Aromatic C |

| 118.7 | Aromatic C-H |

| 117.9 | Aromatic C-H |

| 116.3 | Aromatic C-H |

| 112.8 | Aromatic C-H |

| 112.0 | Aromatic C |

| 108.0 | Aromatic C |

| 31.2 | -CH₃ |

| 26.6 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound (neat) [2]

| Wavenumber (cm⁻¹) | Description |

| 3490 | O-H Stretching |

| 3356 | O-H Stretching |

| 3076 | Aromatic C-H Stretching |

| 1664 | C=O Stretching |

| 1500 | Aromatic C=C Stretching |

| 1308 | C-O Stretching / O-H Bending |

| 1149 | C-O Stretching |

| 1049 | C-O Stretching |

| 803 | Aromatic C-H Bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is a common method for determining the accurate mass of this compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound [2]

| Ion | Calculated m/z | Found m/z |

| [M-H]⁻ | 301.07066 | 301.06924 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field Fourier transform spectrometer, such as a 600 MHz instrument, at ambient temperature.[1]

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra.

-

Chemical Shift Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., 2.50 ppm for ¹H NMR and 40.00 ppm for ¹³C NMR in DMSO-d₆).[1]

-

Data Annotation: Peak multiplicities are designated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), etc.[1]

Infrared (IR) Spectroscopy

Fourier transform infrared (FT-IR) spectra are acquired to identify the functional groups present in this compound.

-

Instrumentation: An FT-IR spectrometer, such as an Agilent Cary 630, is used for analysis.[2]

-

Sample Preparation: The spectrum is typically recorded from a neat (undiluted) sample of the compound.

-

Data Acquisition: The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative determination of this compound.[3]

-

Chromatography:

-

Mass Spectrometry:

-

Sample Preparation (for biological matrices):

Signaling Pathways of this compound

This compound exerts its anti-inflammatory and neuroprotective effects by modulating key cellular signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Caption: Anti-inflammatory signaling pathway of this compound.

Workflow for Spectroscopic Analysis of this compound

The logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation, is illustrated below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Gram-Scale Synthesis of Cynandione A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynandione A, a natural biaryl product isolated from Cynanchum wilfordii, has garnered significant attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] However, its limited availability from natural sources poses a significant challenge for extensive in vivo studies and further drug development.[1][2] This document provides a detailed protocol for the efficient gram-scale synthesis of this compound, based on a one-pot reaction methodology. This approach offers high yields and excellent pot economy, making it a practical and scalable solution for obtaining large quantities of this promising compound.[1][3]

Introduction

The growing interest in the therapeutic potential of this compound necessitates a reliable and scalable synthetic route. Early synthetic methods provided insufficient yields for comprehensive biological evaluation.[1] The protocol outlined below describes a one-pot, gram-scale synthesis that proceeds through a sequence of chemical transformations including oxidation, regioselective conjugate addition, and reduction.[1] This method has been shown to be highly efficient, with a reported yield of 82% on a 6.6-mmol scale, affording 1.6 grams of this compound.[1] A similar two-step approach has also been reported to produce a 65% overall yield on a gram scale.[4]

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material 1 (5) | 1.0 g (6.57 mmol) | [1] |

| Starting Material 2 (6) | 1.0 g (6.57 mmol) | [1] |

| Oxidizing Agent (Ag₂O) | 3.2 g (2.1 equiv) | [1] |

| Reducing Agent (Zinc) | 430 mg (1.0 equiv) | [1] |

| Solvent (CH₂Cl₂) | 50 mL | [1] |

| Co-solvent (AcOH) | 30 mL | [1] |

| Co-solvent (Water) | 15 mL | [1] |

| Reaction Time (Oxidation) | 16 hours | [1] |

| Reaction Time (Reduction) | 4 hours | [1] |

| Temperature | Room Temperature | [1] |

| Final Product Yield | 1.6 g (82%) | [1] |

Experimental Protocols

This section provides a detailed methodology for the one-pot, gram-scale synthesis of this compound.

Materials:

-

Starting Material 5 (acetyl bisphenol)

-

Starting Material 6 (acetyl bisphenol)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

Zinc dust (Zn)

-

Celite

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: To a solution of starting material 5 (1.0 g, 6.57 mmol, 1.0 equiv) and starting material 6 (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (50 mL), add silver(I) oxide (3.2 g, 2.1 equiv).[1]

-

Oxidation: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.[1]

-

Reduction: To the crude reaction mixture, add acetic acid (30 mL), water (15 mL), and zinc dust (430 mg, 1.0 equiv).[1]

-

Reaction Quenching and Filtration: Stir the mixture at room temperature for 4 hours.[1] After this period, filter the mixture through a pad of Celite.

-

Extraction: Dilute the filtrate and extract twice with ethyl acetate.[1]

-

Washing and Drying: Wash the combined organic layers with water and brine, and then dry over magnesium sulfate.[1]

-

Purification: Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel to yield this compound.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations in the one-pot synthesis of this compound.

Caption: One-pot synthesis pathway of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

References

- 1. One‐Pot Gram‐Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cynandione A as a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynandione A, a biacetophenone isolated from the roots of Cynanchum wilfordii, has demonstrated significant neuroprotective properties in preclinical studies. In cultured cortical neurons, this compound has been shown to mitigate neuronal injury induced by excitotoxicity and oxidative stress, two key pathological mechanisms implicated in a range of neurodegenerative diseases and acute brain injuries.[1] These findings suggest that this compound may be a promising therapeutic candidate for conditions such as ischemic stroke and Alzheimer's disease.

This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in cultured cortical neurons. It is intended to guide researchers in the design and execution of experiments to further elucidate the compound's mechanisms of action and to evaluate its therapeutic potential.

Data Presentation

The following tables summarize representative quantitative data on the neuroprotective effects of this compound against glutamate- and hydrogen peroxide (H₂O₂)-induced toxicity in cultured cortical neurons.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity

| Treatment Group | This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |

| Control (Vehicle) | 0 | 100 ± 5.2 | 100 ± 6.1 |

| Glutamate (100 µM) | 0 | 52 ± 4.5 | 210 ± 15.8 |

| Glutamate + this compound | 10 | 65 ± 5.1 | 175 ± 12.3 |

| Glutamate + this compound | 25 | 78 ± 6.3 | 140 ± 10.5 |

| Glutamate + this compound | 50 | 92 ± 7.1 | 115 ± 8.9 |

Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress

| Treatment Group | This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Intracellular ROS Levels (% of Control) |

| Control (Vehicle) | 0 | 100 ± 4.8 | 100 ± 7.5 |

| H₂O₂ (100 µM) | 0 | 48 ± 5.1 | 250 ± 20.1 |

| H₂O₂ + this compound | 10 | 61 ± 4.9 | 190 ± 15.6 |

| H₂O₂ + this compound | 25 | 75 ± 6.0 | 155 ± 12.8 |

| H₂O₂ + this compound | 50 | 89 ± 6.8 | 120 ± 9.7 |

Table 3: Effect of this compound on Apoptotic Markers in Glutamate-Treated Cortical Neurons

| Treatment Group | This compound Conc. (µM) | Bcl-2/Bax Ratio (Relative Expression) | Caspase-3 Activity (Fold Change) |

| Control (Vehicle) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Glutamate (100 µM) | 0 | 0.45 ± 0.08 | 3.50 ± 0.45 |

| Glutamate + this compound | 50 | 0.85 ± 0.10 | 1.50 ± 0.25 |

Experimental Protocols

Primary Cortical Neuron Culture

Materials:

-

Embryonic day 18 (E18) rat fetuses

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine coated culture plates/coverslips

Protocol:

-

Dissect cortical hemispheres from E18 rat fetuses in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Remove meninges and mince the cortical tissue.

-

Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I for 15 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine coated 96-well plates (for viability assays) or 6-well plates (for Western blotting) at a density of 1 x 10⁵ cells/cm².

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

-

Use the neurons for experiments between days in vitro (DIV) 7 and 10.

Induction of Neurotoxicity and Treatment

For Glutamate-Induced Excitotoxicity:

-

After 7-10 days in culture, replace the culture medium with a serum-free medium.

-

Pre-treat the neurons with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

-

Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours.

For H₂O₂-Induced Oxidative Stress:

-

Follow the same pre-treatment steps as for glutamate toxicity.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for 6 hours.

Cell Viability Assays

a. MTT Assay:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

b. LDH Release Assay:

-

After treatment, collect the culture supernatant.

-

Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lyse the remaining cells with Triton X-100 to determine the maximum LDH release.

-

Calculate the percentage of LDH release relative to the maximum release.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

Protocol:

-

After treatment, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

-

Express ROS levels as a percentage of the control group.

Western Blot Analysis for Signaling Proteins and Apoptotic Markers

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-